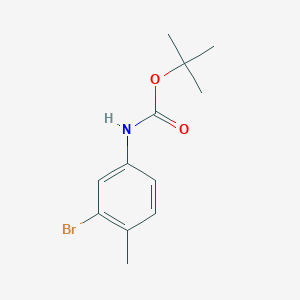
4-(3-bromophenyl)-1H-imidazol-2-amine
Overview
Description
4-(3-bromophenyl)-1H-imidazol-2-amine, also known as 4-BPA, is an organobromine compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents. 4-BPA is a versatile molecule with a wide range of applications, including the synthesis of organic compounds, the study of enzyme catalyzed reactions, and the investigation of biological processes.
Scientific Research Applications
4-(3-bromophenyl)-1H-imidazol-2-amine has a wide range of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as azoles and imidazoles. This compound has also been used in the study of enzyme catalyzed reactions, as it is able to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been used to investigate the mechanisms of action of various drugs, such as non-steroidal anti-inflammatory drugs.
Mechanism of Action
Target of Action
The primary targets of 4-(3-bromophenyl)-1H-imidazol-2-amine Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . They have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
The exact mode of action of This compound For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Result of Action
The molecular and cellular effects of This compound Related compounds have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The broad application of suzuki–miyaura coupling, a common method for the synthesis of organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
4-(3-bromophenyl)-1H-imidazol-2-amine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it a cost-effective choice for laboratory research. Additionally, this compound is a relatively stable compound, making it easy to store and handle. However, this compound does have some limitations for use in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, it is a relatively volatile compound and should be stored in a cool, dry place.
Future Directions
There are a number of potential future directions for 4-(3-bromophenyl)-1H-imidazol-2-amine research. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be done into the biochemical and physiological effects of this compound, such as its anti-cancer properties. Additionally, further research could be done into the potential therapeutic uses of this compound, such as its potential use as an anti-inflammatory agent. Finally, further research could be done into the potential toxicity of this compound, as it is a relatively toxic compound.
properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUVFHVVUJMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)



![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)


![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)
amine](/img/structure/B1444348.png)

